molecular formula C15H11FO5 B6408282 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261908-92-2

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6408282
CAS RN: 1261908-92-2
M. Wt: 290.24 g/mol
InChI Key: AEJIBQLVBOMNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% (4-FMCHB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. 4-FMCHB has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a marker for the detection of proteins and as a tool for studying the structure and function of proteins. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has also been used as a substrate for the detection of enzyme activity, as a reagent for the synthesis of peptides, and as a tool for studying the binding of proteins to small molecules.

Mechanism of Action

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% functions as a substrate for enzymes. When an enzyme binds to 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%, it catalyzes the reaction of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% with the enzyme's active site. This reaction produces a product that is then released from the enzyme.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has also been shown to modulate the activity of certain proteins, including G-protein-coupled receptors and ion channels.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound that can be used in a variety of experiments. It is also relatively stable and has a low toxicity profile. However, the use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments also has some limitations. It is not suitable for use in experiments that require high concentrations of the compound, as it is only 95% pure. Additionally, it is not suitable for use in experiments that require the detection of small amounts of proteins, as it is not as sensitive as other substrates.

Future Directions

The potential applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in scientific research are still being explored. Future research could focus on developing more sensitive methods for detecting 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%, as well as exploring the potential applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in other areas of scientific research, such as drug development and disease diagnosis. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% on different proteins and enzymes. Finally, future research could focus on developing new synthetic methods for producing 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% with higher purity levels.

Synthesis Methods

The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% involves the reaction of 2-fluoro-4-methoxycarbonylbenzaldehyde with 2-hydroxybenzoic acid. This reaction is typically carried out in an acidic solution, such as hydrochloric acid, at room temperature. The reaction produces a white crystalline powder that is 95% pure.

properties

IUPAC Name

4-(2-fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)9-3-4-10(12(16)6-9)8-2-5-11(14(18)19)13(17)7-8/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJIBQLVBOMNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691429
Record name 2'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid

CAS RN

1261908-92-2
Record name 2'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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